Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Here’s a brief summary of that research:
- Application Summary : The research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The study introduces a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application : The researchers used a radical approach for the protodeboronation. Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application Summary : The research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The study introduces a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application : The researchers used a radical approach for the protodeboronation. Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application Summary : The research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The study introduces a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application : The researchers used a radical approach for the protodeboronation. Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-3-32-26(31)25-23(18-24(30)29(27-25)22-11-9-19(2)10-12-22)28-15-13-21(14-16-28)17-20-7-5-4-6-8-20/h4-12,18,21H,3,13-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIQQOUSBCZKAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
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